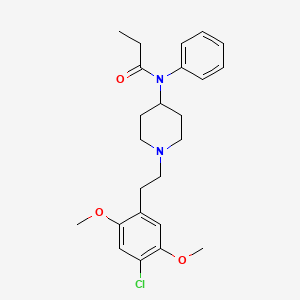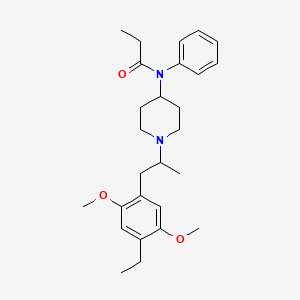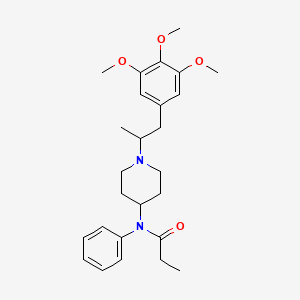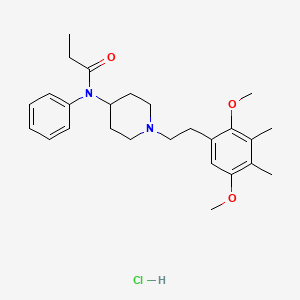
N-(2C-G) Fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2C-G) Fentanyl hydrochloride is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that is regulated as a Schedule I compound in the United States. This compound is intended for research and forensic applications and is not for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-G) Fentanyl hydrochloride involves several steps. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing environment to produce 4-anilinopiperidine. This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine. Finally, this compound is converted to N-(2C-G) Fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. These methods often involve high-yielding transformations and efficient purification techniques to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2C-G) Fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
N-(2C-G) Fentanyl hydrochloride has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studied for its interactions with opioid receptors and its effects on cellular pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new synthetic opioids and related compounds
Mechanism of Action
N-(2C-G) Fentanyl hydrochloride exerts its effects by binding to opioid receptors, particularly the mu opioid receptor. This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic AMP (cAMP). The decrease in cAMP leads to reduced cAMP-dependent influx of calcium ions, resulting in decreased neurotransmitter release and subsequent analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2C-G) Fentanyl hydrochloride include:
Fentanyl: A potent synthetic opioid used for pain management.
Acetylfentanyl: An analog of fentanyl with similar effects but different potency.
Thiofentanyl: Another analog with modifications to the chemical structure that affect its pharmacological properties.
Uniqueness
This compound is unique due to its specific structural modifications, which include the addition of methoxy and methyl groups on the phenethylamine backbone. These modifications can influence its binding affinity to opioid receptors and its overall pharmacological profile .
Properties
Molecular Formula |
C26H37ClN2O3 |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
N-[1-[2-(2,5-dimethoxy-3,4-dimethylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O3.ClH/c1-6-25(29)28(22-10-8-7-9-11-22)23-13-16-27(17-14-23)15-12-21-18-24(30-4)19(2)20(3)26(21)31-5;/h7-11,18,23H,6,12-17H2,1-5H3;1H |
InChI Key |
HGEDUEHPXJGUHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C(=C2OC)C)C)OC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)
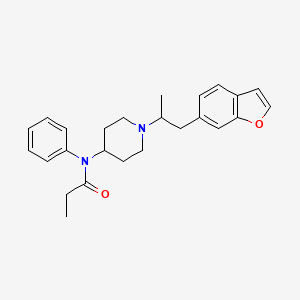
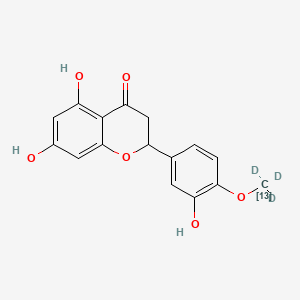
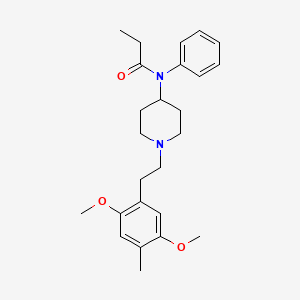
![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
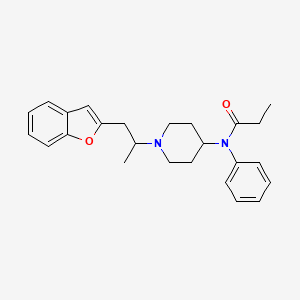
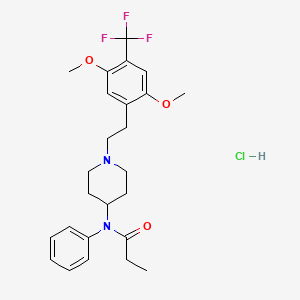
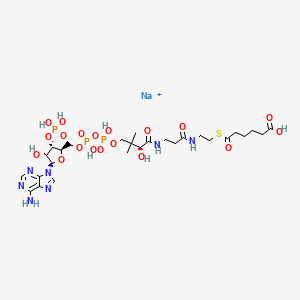
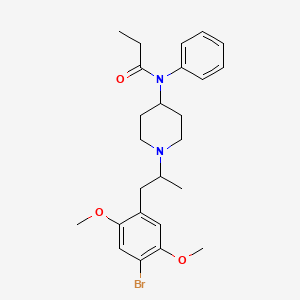
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)
